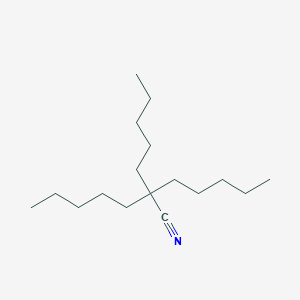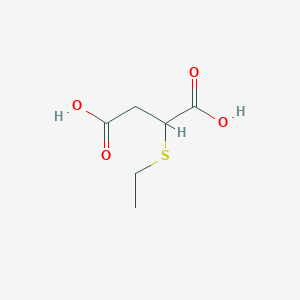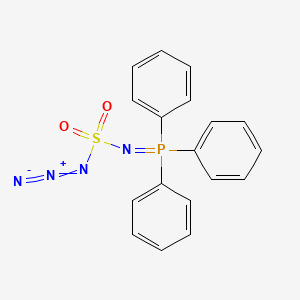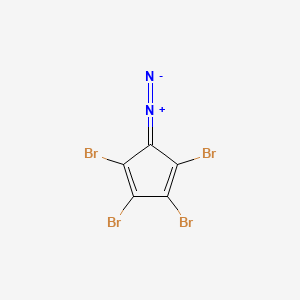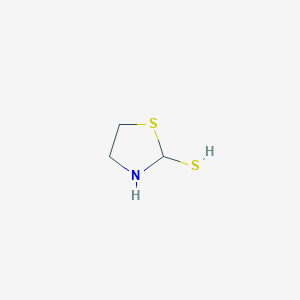
1,3-Thiazolidine-2-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Thiazolidine-2-thiol is a heterocyclic compound containing sulfur and nitrogen atoms in its five-membered ring structure. This compound is known for its significant role in various chemical and biological processes due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,3-Thiazolidine-2-thiol can be synthesized through the reaction of 1,2-aminothiols with aldehydes. This reaction is efficient and can be carried out under physiological conditions without the need for a catalyst . The reaction involves the formation of a thiazolidine ring by the condensation of the amino and thiol groups with the aldehyde.
Industrial Production Methods
Industrial production of this compound typically involves the use of multicomponent reactions, click reactions, and green chemistry approaches to improve selectivity, purity, product yield, and pharmacokinetic activity . These methods are designed to be efficient and environmentally friendly, often employing nano-catalysis and other advanced techniques.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Thiazolidine-2-thiol undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The compound can be reduced to form the corresponding thiazolidine.
Substitution: The thiol group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and alkyl halides for substitution reactions .
Major Products Formed
The major products formed from these reactions include disulfides, reduced thiazolidines, and substituted thiazolidine derivatives .
Wissenschaftliche Forschungsanwendungen
1,3-Thiazolidine-2-thiol has a wide range of applications in scientific research, including:
Wirkmechanismus
The mechanism of action of 1,3-Thiazolidine-2-thiol involves its ability to form stable thiazolidine rings through condensation reactions with aldehydes. This bioorthogonal reaction is highly chemoselective and specific, allowing for the efficient coupling of biomolecules under physiological conditions . The compound’s thiol group can also participate in redox reactions, contributing to its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiazolidine-2-thione: Similar in structure but contains a thione group instead of a thiol group.
2-Imino-1,3-dithiolane: Another five-membered heterocycle containing sulfur and nitrogen atoms, known for its bioactivity.
Uniqueness
1,3-Thiazolidine-2-thiol is unique due to its ability to form stable thiazolidine rings under mild conditions without the need for catalysts. This property makes it highly valuable in bioconjugation and other applications where biocompatibility and stability are crucial .
Eigenschaften
CAS-Nummer |
45375-91-5 |
|---|---|
Molekularformel |
C3H7NS2 |
Molekulargewicht |
121.23 g/mol |
IUPAC-Name |
1,3-thiazolidine-2-thiol |
InChI |
InChI=1S/C3H7NS2/c5-3-4-1-2-6-3/h3-5H,1-2H2 |
InChI-Schlüssel |
CQNZIRSBRGJNTO-UHFFFAOYSA-N |
Kanonische SMILES |
C1CSC(N1)S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



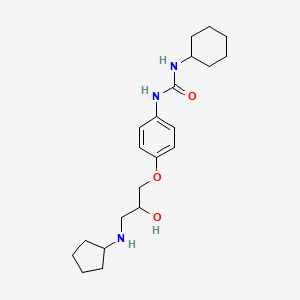





![3-Phenyl[1,2,4]triazino[5,6-c]quinoline](/img/structure/B14657899.png)
